molecular formula C15H20N2O6 B5506206 [2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)

[2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)

Cat. No. B5506206
M. Wt: 324.33 g/mol
InChI Key: IULYWMFQSCTCNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt) is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. It is a salt of the amine compound, which has been synthesized using a specific method.

Mechanism of Action

The mechanism of action of [2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate ([2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)) involves its binding to the 5-HT2A receptor. This binding leads to the activation of various signaling pathways, including the phospholipase C pathway, which ultimately results in the release of intracellular calcium. The release of calcium can lead to various physiological effects, including changes in neuronal activity and the release of neurotransmitters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate ([2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)) are still being studied. However, some studies have shown that the compound can modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. Additionally, it has been shown to have potential anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using [2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate ([2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)) in lab experiments is its specificity for the 5-HT2A receptor. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, one limitation is that the compound has a relatively short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on [2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate ([2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)). One direction is to further explore its potential anti-inflammatory and neuroprotective effects. Additionally, researchers could investigate its potential as a therapeutic agent for various neurological and psychiatric disorders. Finally, the compound could be used to study the role of serotonin in various physiological processes, including pain, appetite, and sleep.

Synthesis Methods

The synthesis of [2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate ([2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)) involves a multi-step process. First, the amine compound is synthesized using a reaction between 2-methylindole and 2-chloroethylamine hydrochloride. The resulting amine is then reacted with 2,3-dihydroxysuccinic acid to form the [2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt).

Scientific Research Applications

[2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate ([2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)) has been used in scientific research for various applications. One of the primary uses is in the study of neurotransmitters and their receptors. The compound has been shown to have an affinity for the 5-HT2A receptor, which is involved in the regulation of serotonin levels in the brain. This makes it a potential tool for studying the role of serotonin in various physiological and pathological processes.

properties

IUPAC Name

2,3-dihydroxybutanedioic acid;2-(2-methyl-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.C4H6O6/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8;5-1(3(7)8)2(6)4(9)10/h2-5,13H,6-7,12H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULYWMFQSCTCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCN.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydroxybutanedioic acid;2-(2-methyl-1H-indol-3-yl)ethanamine

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